molecular formula C15H18BNO3 B1403129 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one CAS No. 1219130-54-7

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one

Cat. No. B1403129
CAS RN: 1219130-54-7
M. Wt: 271.12 g/mol
InChI Key: IJOMZTYUGWZEPN-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one, or simply 7-TMQ, is a synthetic compound used in a variety of scientific research applications. It is a member of the quinolin-2(1H)-one family, which are heterocyclic compounds containing a quinoline ring with a ketone group. 7-TMQ is a versatile reagent, and is used in a wide variety of applications, including organic synthesis, biochemical and physiological research, and lab experiments.

Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives, including those similar to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one, have been widely recognized for their anticorrosive properties. These compounds are effective against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This functionality is attributed to their high electron density, which facilitates the adsorption and formation of protective layers on metals, thereby mitigating corrosion. Such derivatives are especially valuable in the development of anticorrosive materials and coatings for industrial applications (Verma, Quraishi, & Ebenso, 2020).

Pharmaceutical Applications

Quinoline and its derivatives are integral to pharmaceutical research, showing significant bioactivities across various domains. Their structural diversity and biological activities have made them subjects of interest for the development of antimalarial, anticancer, antibacterial, and antifungal agents. Notably, quinoline alkaloids such as quinine and camptothecin have paved the way for new therapeutic areas, including antimalarial and anticancer drug development, respectively. The derivatives of quinoline are constantly being explored for their potential to yield new and improved therapeutic agents, showcasing their versatility and importance in medicinal chemistry (Shang et al., 2018).

Synthetic Advances

The synthesis of fused tetracyclic systems containing a quinoline nucleus highlights the chemical versatility of quinoline derivatives. These systems exhibit a broad spectrum of biological properties, including antiplasmodial, antifungal, antibacterial, antiparasitic, antiproliferative, anti-tumor, and anti-inflammatory activities. Advances in synthetic methodologies for fused tetracyclic quinolines, such as one-pot domino reactions, microwave synthesis, and photocatalytic synthesis, underline the ongoing interest in quinoline derivatives for drug discovery and development (Mekheimer et al., 2020).

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(18)17-12(10)9-11/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOMZTYUGWZEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one

CAS RN

1219130-54-7
Record name 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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